N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyrrole ring under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, and their inhibition can prevent tissue degradation and inflammation . The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- **N-hydroxy-2-(4-methoxyphenyl)sulfonylamino]acetamide
- **Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
Uniqueness
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrole ring and a sulfonyl group
Properties
Molecular Formula |
C22H32N2O4S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H32N2O4S/c1-14(2)13-24-16(4)15(3)19(20(24)23-21(25)22(5,6)7)29(26,27)18-11-9-17(28-8)10-12-18/h9-12,14H,13H2,1-8H3,(H,23,25) |
InChI Key |
PZGGFWQPZUPNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.